![molecular formula C17H14BrN B13869704 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile is an organic compound with a complex structure that includes a bromine atom, a nitrile group, and a cyclopropylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-cyclopropylbenzyl bromide, followed by a nucleophilic substitution reaction to introduce the nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibromo hydantoin .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of LED light sources and temperature control devices can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Conversion to amines.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-binding studies.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropylphenyl moiety may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of the cyclopropyl group.
4-Bromobenzonitrile: Lacks the cyclopropylphenyl moiety, making it less complex.
4-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the cyclopropylphenyl group.
Uniqueness
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile is unique due to the presence of the cyclopropylphenyl moiety, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other bromobenzonitrile derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C17H14BrN |
|---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
4-bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C17H14BrN/c18-17-8-7-15(11-19)16(10-17)9-12-1-3-13(4-2-12)14-5-6-14/h1-4,7-8,10,14H,5-6,9H2 |
InChI-Schlüssel |
KJDBEDRUJUZJBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
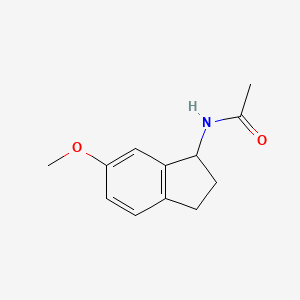
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)
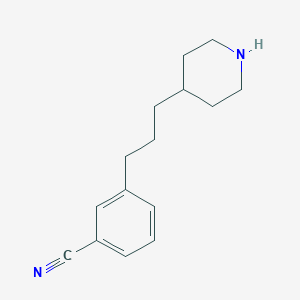
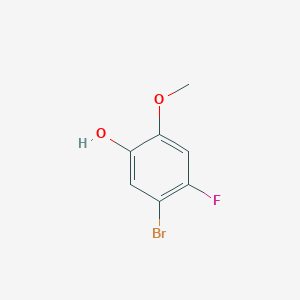
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)


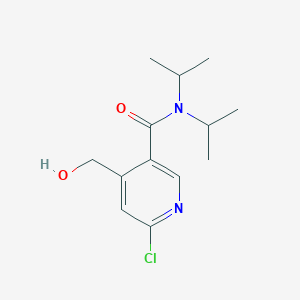

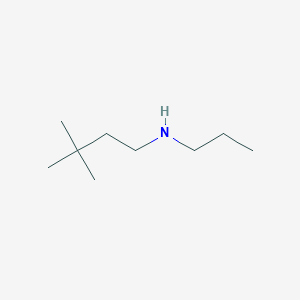
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)

